Methyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
“Methyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate” is a chemical compound with the linear formula C20H19BrO4 . It has a molecular weight of 403.276 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is defined by its linear formula C20H19BrO4 . This indicates that it contains 20 carbon atoms, 19 hydrogen atoms, 1 bromine atom, and 4 oxygen atoms .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s important to note that boronic esters, which are similar compounds, have been used in Suzuki–Miyaura coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 403.276 . Unfortunately, additional specific physical and chemical properties were not available in the resources I found.Scientific Research Applications
Synthesis and Chemical Reactions
Researchers have developed various synthetic routes and chemical reactions involving compounds structurally related to Methyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate. For instance, Kawase, Okada, and Miwa (1970) explored the Friedel-Crafts reaction of 2,3-dimethylbenzofuranyl ketones, providing insights into the acylation and alkylation reactions that contribute to the structural diversity of benzofuran derivatives Kawase, Okada, & Miwa, 1970. Similarly, Srikrishna, Sridharan, and Prasad (2010) revised the structure of products obtained from reactions involving dialkyl 2-butynoate, aniline, and formaldehyde, highlighting the complexity of reactions involving similar molecular frameworks Srikrishna, Sridharan, & Prasad, 2010.
Biological Activities and Applications
The research also delves into the potential biological activities and applications of compounds structurally similar to this compound. For example, Mubarak et al. (2007) synthesized new benzofuran derivatives and tested their in vitro anti-HIV activities, indicating the potential of these compounds in developing antiviral therapies Mubarak et al., 2007.
Photoreactive Properties
Zabadal et al. (2001) investigated the photoreactive properties of 2,5-dimethylphenacyl (DMP) esters, a group related to the target compound, demonstrating the utility of DMP groups as photoremovable protecting groups for carboxylic acids. This research suggests applications in organic synthesis and biochemistry where light-induced deprotection is advantageous Zabadal, Pelliccioli, Klán, & Wirz, 2001.
Safety and Hazards
Properties
IUPAC Name |
methyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrO4/c1-11-5-6-12(2)14(7-11)10-24-18-8-15-17(9-16(18)21)25-13(3)19(15)20(22)23-4/h5-9H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYUHDNVHFKREO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=C(C=C3C(=C2)C(=C(O3)C)C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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